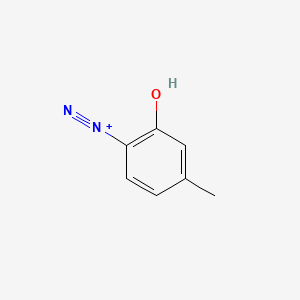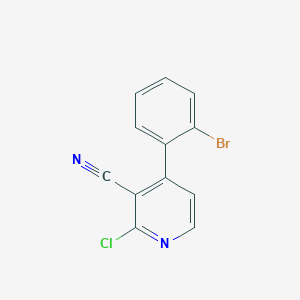
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a chlorine atom on the pyridine ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the nitrile group. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the nitrile group can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile
- 4-(2-Chlorophenyl)-2-bromopyridine-3-carbonitrile
- 4-(2-Bromophenyl)-2-fluoropyridine-3-carbonitrile
Uniqueness
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile is unique due to the specific arrangement of its halogen atoms and the nitrile group. This unique structure can result in distinct chemical reactivity and biological activity compared to its similar compounds.
特性
CAS番号 |
88148-64-5 |
|---|---|
分子式 |
C12H6BrClN2 |
分子量 |
293.54 g/mol |
IUPAC名 |
4-(2-bromophenyl)-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6BrClN2/c13-11-4-2-1-3-9(11)8-5-6-16-12(14)10(8)7-15/h1-6H |
InChIキー |
IJZMLRCMSPFCLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C(=NC=C2)Cl)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


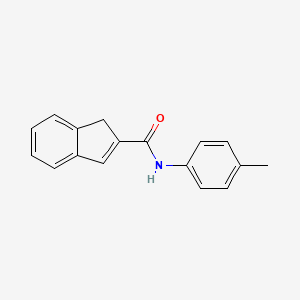
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
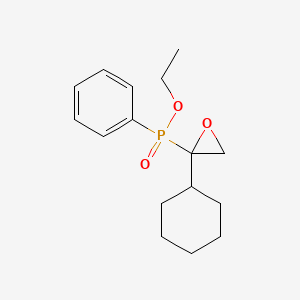
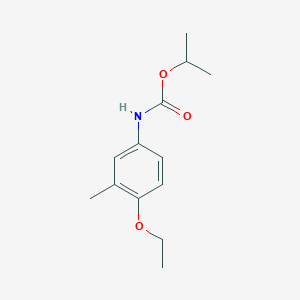
![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
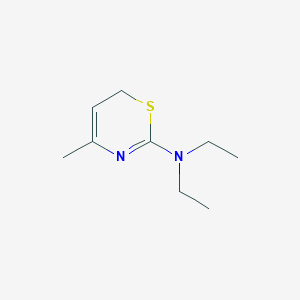
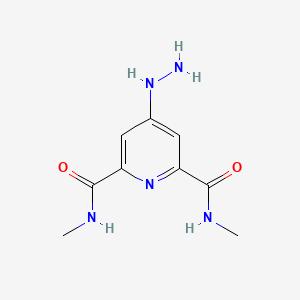
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
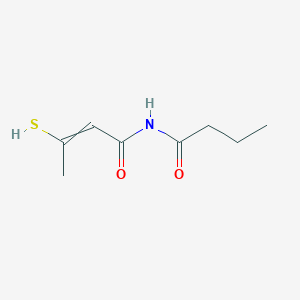
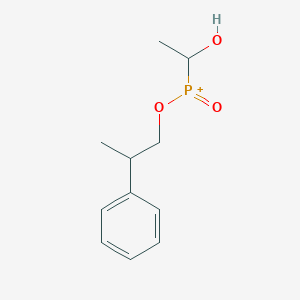

![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
